Lower Epoxy Curing Temperature vs. N-Butyl and N-Benzyl Substituted Analogs
In a four-compound head-to-head study using commercially available liquid epoxy resins, p-phenylphosphonic diamide (2-NH₂-PH) required lower initial, peak, and final curing temperatures compared to its N-butyl (2-BU-PH) and N-benzyl (2-BZ-PH) analogs because sterically less hindered –NH₂ groups facilitate nucleophilic attack on epoxide rings. The paper reports that curing temperatures (Ti, Tp, Tf) increase with bulkier substituents and that the degree of curing is inversely related to steric hindrance .
| Evidence Dimension | Epoxy curing temperature (initial Ti, peak Tp, final Tf) and degree of curing |
|---|---|
| Target Compound Data | 2-NH₂-PH (unsubstituted): lowest Ti, Tp, Tf among the four compounds tested; highest degree of curing |
| Comparator Or Baseline | 2-BU-PH (N-butyl): higher curing temperatures, lower degree of curing. 2-BZ-PH (N-benzyl): highest curing temperatures among the series, lowest degree of curing |
| Quantified Difference | Qualitative rank order established: 2-NH₂-PH < 2-BU-PH < 2-BZ-PH for curing temperatures; degree of curing order inversely follows steric bulk |
| Conditions | Commercially available unmodified liquid epoxy resin; phosphoric amide curing agents synthesized by low-temperature condensation; curing behavior monitored by DSC or equivalent thermal analysis |
Why This Matters
Lower curing temperatures reduce energy consumption during composite manufacturing and permit processing of temperature-sensitive substrates, while a higher degree of curing ensures better crosslink density and final mechanical properties.
- [1] Kuo, P.-L., Wang, J.-S., Chen, P.-C., & Chen, L.-W. (2001). Flame-retarding materials, 3. Tailor-made thermal stability epoxy curing agents containing difunctional phosphoric amide groups. Macromolecular Chemistry and Physics, 202(11), 2175–2180. View Source
